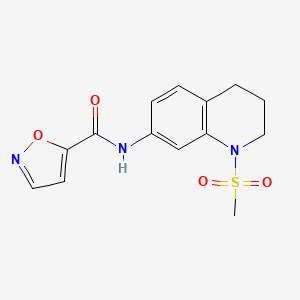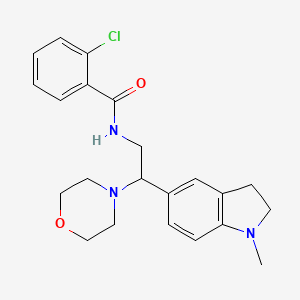
N-(1-(メチルスルホニル)-1,2,3,4-テトラヒドロキノリン-7-イル)イソキサゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
科学的研究の応用
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide has several scientific research applications:
作用機序
Target of Action
Similar compounds, such as indole-3-isoxazole-5-carboxamide derivatives, have been evaluated for their anticancer activities . These compounds have shown potent anticancer activities and caused a significant decrease in CDK4 levels , suggesting that CDK4 might be a potential target.
Mode of Action
This interaction could potentially lead to the arrest of the cell cycle in the G0/G1 phase .
Biochemical Pathways
The arrest of the cell cycle in the G0/G1 phase suggests an impact on the progression from the G1 phase to the S phase, which is regulated by CDK4 and other cyclin-dependent kinases .
Pharmacokinetics
A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .
Result of Action
Similar compounds have shown potent anticancer activities and caused a significant decrease in cdk4 levels . This suggests that the compound might have a cytostatic effect, leading to the arrest of cell proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction involves the use of alkynes and nitrile oxides as starting materials, which undergo cycloaddition to form the isoxazole ring . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones . The final step involves the sulfonylation of the tetrahydroquinoline ring and subsequent coupling with the isoxazole carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and improve the overall yield .
化学反応の分析
Types of Reactions
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Isoxicam: A nonsteroidal anti-inflammatory drug.
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.
Uniqueness
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide is unique due to its specific combination of the isoxazole ring and the tetrahydroquinoline moiety, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-22(19,20)17-8-2-3-10-4-5-11(9-12(10)17)16-14(18)13-6-7-15-21-13/h4-7,9H,2-3,8H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPNFXJNMIOTGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2395797.png)


![Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2395802.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2395803.png)
![(2-fluorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2395804.png)




![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)
